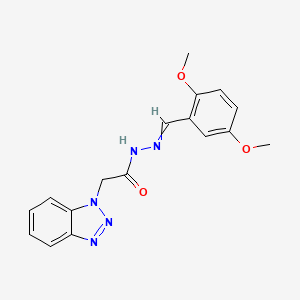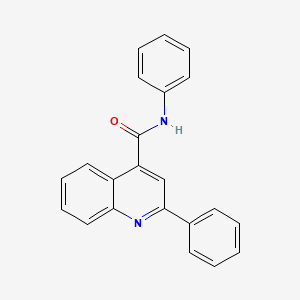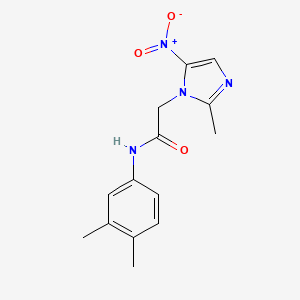
5-oxo-1-(2-pyridinylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related pyridine and pyrrolidine derivatives often involves multi-component reactions that allow for the efficient construction of these complex molecules. For example, the synthesis of similar compounds has been achieved through the reaction of malonamide, aldehyde, and malononitrile in water using triethylamine as a base at room temperature, indicating the possibility of water-mediated synthesis for similar structures (R. Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These methods provide detailed insights into the molecular geometry, bonding patterns, and electronic structure, which are crucial for understanding the reactivity and properties of these molecules. For instance, X-ray diffraction studies have been employed to confirm the enolic structure of similar compounds both in solution and in the solid state (Dennis Wiedemann & A. Grohmann, 2009).
Chemical Reactions and Properties
The chemical reactivity of pyrrolidine and pyridine derivatives includes their participation in various organic reactions, such as cycloadditions, nucleophilic substitutions, and electrophilic additions. The specific functional groups present in these molecules, such as the carboxamide and pyrrolidine moieties, influence their reactivity patterns, enabling the synthesis of a wide range of related structures. For example, studies have shown the antiallergic activity of similar compounds, highlighting the potential biological applications of these molecules (A. Nohara et al., 1985).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography has been used to determine the crystal structure and conformation of related compounds, providing insights into their physical properties and behavior in different environments (Xiaojing Zhang et al., 2006).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are critical for understanding the potential applications of these compounds. Studies on related molecules have explored their antibacterial and antifungal activities, demonstrating the significance of their chemical properties in biological contexts (I. O. Zhuravel et al., 2005).
Eigenschaften
IUPAC Name |
N-(oxan-4-yl)-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-15-9-12(16(21)18-13-4-7-22-8-5-13)10-19(15)11-14-3-1-2-6-17-14/h1-3,6,12-13H,4-5,7-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZXYKAMYYXVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2CC(=O)N(C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-(2-pyridinylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperidine](/img/structure/B5628057.png)
![4-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5628062.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[(3-phenylisoxazol-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5628068.png)
![1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5628078.png)
![3-({1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperidin-4-yl}oxy)pyridine](/img/structure/B5628080.png)
![N'-[(3S*,4R*)-1-(5-chloro-2-methoxybenzoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5628090.png)
![2-cyclopropyl-4-phenyl-9-(2-pyrazinyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5628092.png)
![5-[(2-methoxy-1-naphthyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5628093.png)

![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-3-piperidin-3-ylbenzamide](/img/structure/B5628116.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5628122.png)